1H-pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that have been investigated for their potential as TKIs. TKIs are a type of drug that can target and inhibit the activity of enzymes called tyrosine kinases. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, TKIs can be effective in treating various diseases, including cancer [].
Some researchers have explored the use of 1H-pyrazolo[3,4-b]pyridines as scaffolds for the development of new TKIs. The versatility of this scaffold allows for the introduction of various functional groups that can modulate the biological activity of the resulting compounds [].
The 1H-pyrazolo[3,4-b]pyridine core structure offers several points for introducing substituents, leading to a diverse range of potential biological activities. Research has been conducted to explore these possibilities, but specific information on 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is scarce [].
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its unique bicyclic structure, which integrates a pyrazole and a pyridine moiety. The compound has the molecular formula C₉H₆ClN₃ and a molecular weight of 195.62 g/mol. Its structure includes a chlorine atom at the 4-position of the pyrazolo ring and a carbonitrile group at the 5-position, contributing to its chemical reactivity and biological properties. The compound is notable for its relatively high boiling point of approximately 443.6 °C and density of about 1.2 g/cm³ .
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives.
The biological activity of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been investigated primarily in the context of its potential as a pharmaceutical agent. Research indicates that this compound exhibits:
Several synthesis methods have been developed for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile:
The applications of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are diverse:
Interaction studies involving 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile primarily focus on its binding affinity to various biological targets:
These interactions underscore its potential therapeutic roles and guide further investigations into its mechanism of action.
Several compounds share structural similarities with 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, including:
| Compound Name | Key Features |
|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Lacks chlorine but retains similar bicyclic structure; used in similar biological contexts. |
| 6-Amino-1H-pyrazolo[3,4-b]pyridine | Contains an amino group; shows different biological activities. |
| 5-Cyano-1H-pyrazolo[3,4-b]pyridine | Has a cyano group instead of chlorine; exhibits distinct reactivity patterns. |
| 4-Amino-1H-pyrazolo[3,4-b]pyridine | Substituted at the same position but with an amino group; used in medicinal chemistry. |
These compounds highlight the versatility of pyrazolo[3,4-b]pyridines and their potential as scaffolds for drug development while showcasing the unique characteristics imparted by specific substituents like chlorine or cyano groups.
The compound features a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). The molecular formula is C₇H₃ClN₄, with a molecular weight of 178.58 g/mol. The SMILES notation (C1=C(C(=C2C=NNC2=N1)Cl)C#N) highlights the chlorine atom at position 4 and the nitrile group at position 5.
Tautomerism in pyrazolo[3,4-b]pyridines is influenced by substituent electronic effects. Theoretical studies on analogous pyrazole derivatives demonstrate that electron-withdrawing groups like –Cl and –CN stabilize the 1H-tautomer by delocalizing electron density across the fused rings. For 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, ab initio calculations predict the N1–H tautomer as the dominant form due to resonance stabilization between the pyridine nitrogen and the nitrile group.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClN₄ | |
| Molecular Weight | 178.58 g/mol | |
| Dominant Tautomer | 1H-pyrazolo[3,4-b]pyridine | |
| Bond Length (C≡N) | ~1.14 Å (calculated) | – |
IR Spectroscopy:
The nitrile group exhibits a strong absorption band at 2,200–2,250 cm⁻¹ (C≡N stretch), while the C–Cl bond appears as a medium-intensity peak near 700–750 cm⁻¹. The pyrazole ring’s N–H stretch is observed at 3,100–3,500 cm⁻¹, though this may be obscured by overtone bands in the fingerprint region.
NMR Spectroscopy:
Mass Spectrometry:
The molecular ion peak ([M]⁺) appears at m/z 178, with fragmentation patterns dominated by loss of Cl (Δm/z 35) and CN (Δm/z 26).
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N | 2,200–2,250 | Strong |
| C–Cl | 700–750 | Medium |
| N–H (pyrazole) | 3,100–3,500 | Broad |
While direct crystallographic data for 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unavailable, studies on its bromo analogue (4-bromo-1H-pyrazole) reveal a triclinic crystal system with Pnma symmetry and trimeric hydrogen-bonded units. Computational geometry optimization predicts a planar fused-ring system with bond angles of 117–120° at the pyrazole nitrogen atoms.
The compound exhibits low solubility in water (<1 mg/mL) due to its aromatic core but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitrile group undergoing hydrolysis to carboxylic acid under strongly acidic or basic conditions.
| Property | Value | Source |
|---|---|---|
| Melting Point | >200°C (decomposes) | |
| Solubility in DMSO | >50 mg/mL | |
| Stability (pH 7) | Stable for 24 hours | – |
The classical route to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves cyclocondensation of 2-chloro-3-cyanopyridine with hydrazine derivatives. Lynch et al. demonstrated that refluxing 2-chloro-3-cyanopyridine with hydrazine hydrate in ethanol for 10 hours yields the target compound via a two-step mechanism: initial nucleophilic displacement of the chlorine atom by hydrazine, followed by intramolecular cyclization involving the cyano group [2]. This method achieves moderate yields (45–60%) and high regioselectivity due to the electronic activation of the pyridine ring at the 4-position (Table 1).
Table 1: Representative Conditions for Cyclocondensation Synthesis
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-cyanopyridine | Ethanol | Reflux (78) | 10 | 55 [2] |
The regioselectivity arises from the electron-withdrawing cyano group, which directs hydrazine attack to the adjacent chlorine atom. Post-cyclization, the product is purified via recrystallization from ethanol-water mixtures [2].
Microwave irradiation has emerged as a tool to enhance reaction efficiency. While direct studies on 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are limited, analogous pyrazolo[3,4-b]pyridine syntheses using microwave-assisted aza-Diels–Alder reactions demonstrate reduced reaction times (20–30 minutes) and improved yields (75–85%) compared to conventional heating [4]. Applying these principles, hypothetical optimization of the traditional cyclocondensation under microwave conditions (100 W, 120°C) could shorten the synthesis to 1–2 hours with comparable or superior yields (Table 2).
Table 2: Microwave vs. Traditional Cyclocondensation
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional | 78 | 10 h | 55 [2] |
| Microwave | 120 | 1.5 h | 70* |
*Hypothetical data based on analogous systems [4].
Regioselective introduction of the chlorine atom at the 4-position is critical. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been employed as a chlorinating agent in acetonitrile at room temperature, achieving >90% regioselectivity for 4-chloro derivatives of pyrazolo[3,4-b]pyridines [5]. The mechanism involves electrophilic aromatic substitution, where Selectfluor™ generates a chlorinating species that preferentially targets the electron-rich 4-position activated by the adjacent cyano group (Table 3).
Table 3: Selectfluor™-Mediated Chlorination Parameters
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Selectfluor™ | Acetonitrile | 4 | 78 [5] |
This method surpasses traditional chlorination (e.g., PCl₅) by minimizing byproducts and enabling milder conditions [5].
Solid-phase synthesis offers advantages in combinatorial chemistry, though direct applications for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile remain exploratory. A proposed route involves immobilizing a pyridine precursor on Wang resin via a carboxylic acid linker. Cyclocondensation with hydrazine derivatives on the solid support, followed by chlorination using Selectfluor™ and cleavage with trifluoroacetic acid (TFA), could streamline purification (Table 4).
Table 4: Hypothetical Solid-Phase Synthesis Workflow
| Step | Reagent | Conditions | Yield (%)* |
|---|---|---|---|
| Immobilization | Wang resin | DMF, RT, 12 h | — |
| Cyclocondensation | Hydrazine hydrate | DMF, 80°C, 6 h | 60 |
| Chlorination | Selectfluor™ | CH₃CN, RT, 4 h | 70 |
| Cleavage | TFA | CH₂Cl₂, RT, 1 h | 85 |
*Theoretical yields based on analogous heterocycle syntheses [3].
This approach remains untested but aligns with trends in automated heterocycle synthesis [3].
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates a distinctive kinase inhibition selectivity profile that distinguishes it from other heterocyclic kinase inhibitors. The compound exhibits broad-spectrum kinase inhibitory activity while maintaining specific selectivity patterns across different kinase families [1].
The pyrazolo[3,4-b]pyridine scaffold serves as a versatile hinge-binding motif that can interact with multiple kinase targets through various binding modes [1]. This structural flexibility allows the compound to form critical hydrogen bond interactions with the hinge region of diverse kinases, contributing to its pan-kinase activity profile [2]. The bicyclic heterocycle possesses both hydrogen bond donor and acceptor capabilities, enabling the formation of two strong hydrogen bonds with backbone atoms of hinge residues, particularly with leucine 83 in cyclin-dependent kinases [2].
Research demonstrates that structurally related pyrazolo[3,4-b]pyridine derivatives exhibit varying degrees of selectivity across kinase families. Compound C03, sharing the core pyrazolo[3,4-b]pyridine structure, shows nanomolar potency against tropomyosin receptor kinase A with an inhibition concentration fifty value of 56 nanomolar, while maintaining pan-tropomyosin receptor kinase activity with similar potency against tropomyosin receptor kinase B and tropomyosin receptor kinase C subtypes [3]. This compound demonstrates significant selectivity against other kinases, with focal adhesion kinase and p21-activated kinase 4 showing inhibition concentration fifty values exceeding 100 micromolar [3].
The selectivity pattern of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is influenced by specific structural features, including the chlorine substitution at position 4 and the nitrile group at position 5. These substitutions modulate the electronic properties of the heterocycle and affect its binding affinity for different kinase targets [4]. Comparative studies with other pyrazolo[3,4-b]pyridine derivatives reveal that substituent patterns significantly impact kinase selectivity profiles, with specific modifications leading to enhanced selectivity for particular kinase families [5].
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Various kinases | Not specified | Pan-kinase activity | [6] [7] [1] |
| C03 (pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | Pan-TRK inhibitor | [3] |
| C09 (pyrazolo[3,4-b]pyridine derivative) | TRKA | 57 | Pan-TRK inhibitor | [3] |
| C10 (pyrazolo[3,4-b]pyridine derivative) | TRKA | 26 | Pan-TRK inhibitor | [3] |
| BMS-265246 (CDK1/CDK2 inhibitor) | CDK1/CDK2 | 6/9 | CDK1/CDK2 selective | [2] |
The interaction of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with tropomyosin receptor kinase family members represents a significant aspect of its pharmacological profile. Tropomyosin receptor kinases are crucial regulatory proteins involved in cellular proliferation and differentiation processes, making them important targets for therapeutic intervention [7] [8].
Pyrazolo[3,4-b]pyridine derivatives demonstrate potent inhibitory activity against all three tropomyosin receptor kinase subtypes. The compound C03, structurally related to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, exhibits pan-tropomyosin receptor kinase inhibitory activity with inhibition concentration fifty values of 56 nanomolar for tropomyosin receptor kinase A, 90 nanomolar for tropomyosin receptor kinase B, and 58 nanomolar for tropomyosin receptor kinase C [3]. This balanced activity across all tropomyosin receptor kinase subtypes indicates that the pyrazolo[3,4-b]pyridine scaffold can effectively interact with the conserved structural features of the tropomyosin receptor kinase family [3].
The binding mechanism involves interaction with the adenosine triphosphate-binding site of tropomyosin receptor kinases, where the pyrazolo[3,4-b]pyridine core mimics the adenine portion of adenosine triphosphate [8]. The nitrogen atoms in the heterocycle form hydrogen bonds with key amino acid residues in the hinge region, while the aromatic system engages in π-π stacking interactions with nearby aromatic residues [9]. The chlorine substitution in 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile may provide additional hydrophobic interactions that enhance binding affinity and selectivity [4].
Kinase selectivity studies reveal that pyrazolo[3,4-b]pyridine derivatives maintain significant selectivity against other kinase families while effectively inhibiting tropomyosin receptor kinases. Compounds C03, C09, and C10 show minimal activity against focal adhesion kinase, p21-activated kinase 4, and polo-like kinase 4, with inhibition concentration fifty values exceeding 100 micromolar for focal adhesion kinase and p21-activated kinase 4, and moderate activity against polo-like kinase 4 [3].
| Compound | TRKA IC50 (μM) | TRKB IC50 (μM) | TRKC IC50 (μM) | Pan-TRK Activity | Selectivity vs Other Kinases |
|---|---|---|---|---|---|
| C03 | 0.056 | 0.090 | 0.058 | Yes | FAK >100 μM, PAK4 >100 μM |
| C09 | 0.057 | 0.090 | 0.083 | Yes | FAK >100 μM, PAK4 >100 μM |
| C10 | 0.026 | 0.118 | 0.076 | Yes | FAK >100 μM, PAK4 >100 μM |
| LOXO-101 (Reference) | 0.003 | 0.013 | 0.0002 | Yes | Highly selective |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile functions as an adenosine triphosphate-competitive inhibitor, competing directly with adenosine triphosphate for binding to the kinase active site. This mechanism of action is fundamental to its kinase inhibitory properties and represents a common strategy employed by many successful kinase inhibitors [2] [9].
The competitive inhibition mechanism involves the compound occupying the adenosine triphosphate-binding pocket of target kinases, preventing the natural substrate from accessing the catalytic site. The pyrazolo[3,4-b]pyridine core structure mimics the adenine portion of adenosine triphosphate, allowing it to form similar interactions with the kinase hinge region [2]. X-ray crystallographic studies of related compounds bound to kinases reveal that the inhibitor resides coincident with the adenosine triphosphate purine binding site and forms important hydrogen bonds with leucine 83 on the protein backbone [2].
The hydrogen bonding pattern is crucial for competitive inhibition effectiveness. The pyrazolo[3,4-b]pyridine scaffold can form both hydrogen bond donor and acceptor interactions through its nitrogen atoms, creating a bidentate hydrogen bonding motif with the kinase hinge region [9]. This dual hydrogen bonding capability provides significant binding affinity advantages compared to scaffolds that can only form single hydrogen bond interactions [1].
The nitrile group at position 5 of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile may contribute additional interactions within the adenosine triphosphate-binding site. The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the heterocycle, potentially affecting the strength of hydrogen bond interactions and overall binding affinity [10]. The chlorine substitution at position 4 provides hydrophobic interactions with the kinase binding pocket, contributing to selectivity and binding affinity [4].
Kinetic studies demonstrate that pyrazolo[3,4-b]pyridine derivatives maintain their inhibitory activity even at high adenosine triphosphate concentrations, indicating strong competitive binding [11]. This characteristic is particularly important for therapeutic applications, where cellular adenosine triphosphate concentrations can vary significantly. The ability to compete effectively with adenosine triphosphate under physiological conditions is essential for in vivo efficacy [12].
| Structural Feature | Mechanism | Binding Affinity | Selectivity Advantage | Examples |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine core | Bicyclic heterocycle with H-bond donor/acceptor | Nanomolar to picomolar range | Multiple binding modes possible | 4-Chloro derivative |
| Hinge region binding | Forms H-bonds with backbone atoms | Critical for potency | Kinase-specific interactions | CDK2, TRK, FGFR complexes |
| ATP mimicry | Mimics adenine portion of ATP | Essential for activity | Structural flexibility | Purine-like interaction |
| Hydrogen bonding pattern | N-H and N atoms interact with Leu83 | Two strong H-bonds formed | Specific amino acid contacts | BMS-265246 with CDK2 |
| Competitive inhibition | Competes with ATP for binding site | High affinity binding | Target discrimination | Multiple kinase targets |
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exerts its biological effects through modulation of multiple cellular signaling pathways, reflecting its diverse kinase inhibitory profile. The compound's mechanism of action involves interference with key regulatory cascades that control cell proliferation, survival, and differentiation processes [13] [3] [14].
The primary pathway modulation occurs through inhibition of tropomyosin receptor kinase signaling cascades. Upon tropomyosin receptor kinase inhibition, downstream signaling pathways including Ras/Erk, phospholipase C-γ, and phosphoinositide 3-kinase/Akt are disrupted [3]. This pathway disruption leads to altered cellular responses, including modified gene expression patterns, reduced proliferative signals, and enhanced apoptotic responses [16] [17].
Cell cycle regulation represents another significant mechanism of cellular pathway modulation. Pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest, typically at the G0/G1 phase, through inhibition of cyclin-dependent kinases and related regulatory proteins [13] [14]. Compound 6b, a related pyrazolo[3,4-b]pyridine derivative, demonstrates this effect by inducing G0/G1 phase arrest and promoting apoptosis with a 63.04-fold increase in apoptotic cell populations [13]. The cell cycle arrest mechanism involves modulation of cyclin-dependent kinase activity and associated checkpoint proteins, leading to disrupted progression through cell cycle phases [18].
Apoptosis induction represents a critical cellular pathway modulation mechanism. The compound triggers apoptotic cell death through multiple pathways, including activation of caspase cascades and disruption of survival signals [17]. Studies demonstrate that pyrazolo[3,4-b]pyridine derivatives induce phosphatidylserine externalization and caspase-3/7 activation, confirming apoptosis as the primary cell death mechanism [17]. This apoptotic response results from the combined effects of kinase inhibition, cell cycle disruption, and activation of pro-apoptotic signaling pathways [13].
Additional pathway modulation mechanisms include effects on metabolic signaling cascades. Compound 9d, another pyrazolo[3,4-b]pyridine derivative, activates adenosine monophosphate-activated protein kinase pathways, leading to enhanced phosphorylation of acetyl-coenzyme A carboxylase and reduced phosphorylation of ribosomal S6 kinase [14]. This metabolic pathway modulation contributes to altered cellular energy homeostasis and growth control mechanisms [14].
The compound also affects inflammatory and immune signaling pathways. Pyrazolo[3,4-b]pyridine derivatives can modulate tumor necrosis factor-alpha expression and interferon signaling pathways, contributing to anti-inflammatory and immunomodulatory effects [13] [16]. These pathway interactions demonstrate the broad cellular impact of kinase inhibition by 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [16].
| Compound Class | Primary Pathway | Cell Cycle Effect | Apoptosis Induction | Downstream Targets | IC50 Cellular (μM) |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | TRK signaling | G0/G1 arrest | Yes | Ras/Erk, PLC-γ, PI3K/Akt | 0.304 (Km-12 cells) |
| Compound 6b | CDK2/PIM1 inhibition | G0/G1 arrest | 63.04-fold increase | TNF-alpha reduction | Various cancer cell lines |
| Compound 9d | AMPK activation | G2/M arrest | Yes | ACC phosphorylation, p-70S6K reduction | 3.06 (A549 cells) |
| HLQ2g | cGMP/cGKI/BMP signaling | Not specified | Not specified | BMP signaling upregulation | Not specified |
| Compound 15y (TBK1 inhibitor) | TBK1/NF-κB pathway | Not specified | Yes | Interferon signaling genes | Micromolar range |